An In-depth Technical Guide to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate: A Phosphoramidate Prodrug Intermediate
An In-depth Technical Guide to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate: A Phosphoramidate Prodrug Intermediate
This guide provides a comprehensive technical overview of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a chiral organophosphorus compound. It is primarily recognized as a key intermediate in the synthesis of antiviral nucleotide analogs, particularly within the framework of ProTide technology. This document will delve into its chemical properties, the underlying principles of its design as a phosphoramidate prodrug, its mechanism of action, synthesis, and its significance in the field of drug development.
Introduction: The Emergence of Phosphoramidate Prodrugs
Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies. However, their efficacy is often hampered by the initial, rate-limiting step of phosphorylation, which is essential for their conversion to the active triphosphate form. To bypass this hurdle and enhance intracellular delivery, the ProTide (PROdrug + nucleoTIDE) technology was developed.[1][2] This innovative approach masks the monophosphate group of a nucleoside analog as a phosphoramidate, creating a more lipophilic entity that can readily cross cell membranes.[3][4]
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a crucial reagent in the stereoselective synthesis of these ProTides. While its L-alaninate counterpart is a well-known component in the synthesis of the blockbuster hepatitis C drug Sofosbuvir, the D-alaninate variant also plays a significant role in the exploration of novel therapeutic agents.[5][6]
Chemical Properties and Structure
The structural architecture of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is meticulously designed to facilitate its function as a phosphorylating agent in ProTide synthesis.
| Property | Value |
| IUPAC Name | isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate[7] |
| Molecular Formula | C₁₈H₁₇F₅NO₅P[8] |
| Molecular Weight | 453.3 g/mol [5] |
| CAS Number | 1627824-09-2[8] |
The molecule possesses a chiral phosphorus center, an amino acid moiety (D-alanine isopropyl ester), a phenoxy group, and a pentafluorophenoxy group. The stereochemistry at the phosphorus atom is critical for the biological activity of the final ProTide drug, as enzymes involved in the metabolic activation are stereospecific.[2] The pentafluorophenoxy group serves as an excellent leaving group during the synthesis of the nucleoside phosphoramidate.[9]
Figure 1: Chemical structure of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate.
The ProTide Prodrug Strategy: Mechanism of Intracellular Activation
The core principle of the ProTide technology is to deliver a nucleoside monophosphate into the target cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases.[10][11] Once inside the cell, the phosphoramidate moiety is designed to be cleaved by specific intracellular enzymes to release the active nucleotide.[12]
The activation cascade is a multi-step process:
-
Ester Hydrolysis: The process is initiated by the hydrolysis of the amino acid ester by a carboxylesterase, such as human cathepsin A (CatA) or carboxylesterase 1 (CES1), to yield a carboxylic acid intermediate.[13][14]
-
Intramolecular Cyclization: The newly formed carboxylate anion attacks the phosphorus center, leading to the displacement of the phenoxy group and the formation of a transient five-membered ring intermediate.
-
Hydrolysis of the P-N Bond: This unstable cyclized intermediate is then hydrolyzed, cleaving the P-N bond and releasing the nucleoside monophosphate. This step is facilitated by a phosphoramidase-like enzyme, such as histidine triad nucleotide-binding protein 1 (HINT-1).[13][15]
-
Final Phosphorylation: The released nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then inhibit the viral polymerase.[3]
Figure 2: Intracellular activation pathway of a phosphoramidate prodrug.
This elegant mechanism has been successfully employed in several FDA-approved antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for COVID-19.[1][16]
Synthesis and Experimental Protocols
The synthesis of diastereomerically pure phosphoramidating reagents like isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a critical step in the production of single-isomer ProTide drugs.[9]
General Synthetic Approach
A common method for the synthesis involves a sequential reaction of phenyl dichlorophosphate with the desired amino acid ester and then with the substituted phenol.[9]
Hypothetical Step-by-Step Protocol:
-
Reaction of Phenyl Dichlorophosphate with D-Alanine Isopropyl Ester: To a solution of phenyl dichlorophosphate in an anhydrous aprotic solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a solution of D-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred for a specified period, allowing for the formation of the phosphoroamidic chloride intermediate.
-
Reaction with Pentafluorophenol: A solution of pentafluorophenol and a base in the same solvent is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography or HPLC.
-
Work-up and Purification: The reaction mixture is then quenched with a suitable aqueous solution, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude product is a mixture of diastereomers.
-
Diastereomeric Resolution: The desired (R)-diastereomer can be isolated from the mixture by crystallization from a suitable solvent system, such as ethyl acetate/hexane.[9] The purity of the final product is confirmed by analytical techniques like NMR spectroscopy and chiral HPLC.
Figure 3: Simplified workflow for the synthesis of the target compound.
Applications in Drug Development
The primary application of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is as a chiral phosphorylating agent in the synthesis of nucleoside phosphoramidate prodrugs.[5] The choice of the D-amino acid can influence the rate of enzymatic activation and the overall pharmacokinetic profile of the resulting drug. By having access to both D- and L-alaninate reagents, medicinal chemists can fine-tune the properties of the ProTide for optimal therapeutic effect.
Conclusion
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a specialized chemical entity that embodies the principles of the ProTide technology. Its stereochemically defined structure allows for the synthesis of single-isomer nucleoside phosphoramidate prodrugs with improved therapeutic profiles. A thorough understanding of its chemistry, mechanism of action, and synthesis is crucial for researchers and scientists engaged in the development of next-generation antiviral and anticancer agents. The continued exploration of such advanced prodrug strategies holds immense promise for addressing unmet medical needs.
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